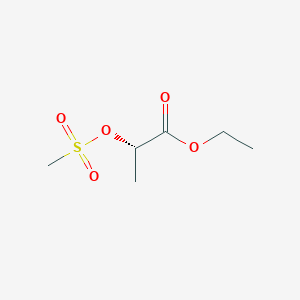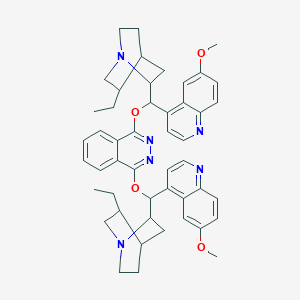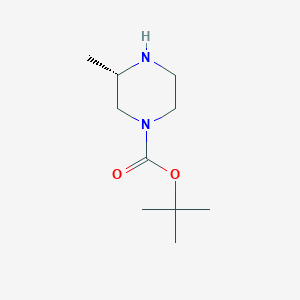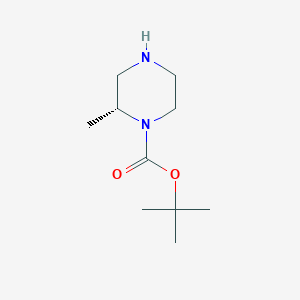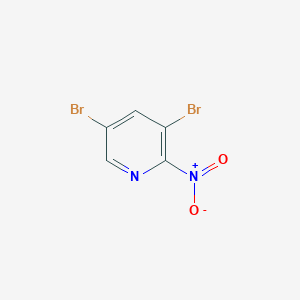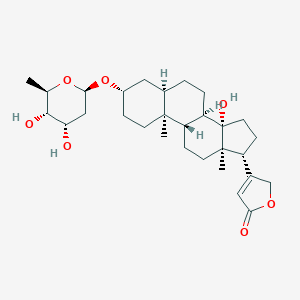
Digitoxigenin monodigitoxoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digitoxigenin monodigitoxoside is a cardiac glycoside that has been widely studied for its potential therapeutic applications. It is a natural compound found in plants such as Digitalis purpurea and has been synthesized for research purposes.
Applications De Recherche Scientifique
Kinetics and Metabolism
Digitoxigenin monodigitoxoside has been studied for its kinetics and metabolism. In subjects with renal insufficiency, it was found that digitoxigenin monodigitoxoside has kinetic properties that may offer clinical advantages (Graves et al., 1984).
The bis- and monodigitoxosides of digitoxigenin were studied in normal subjects. It was noted that the monodigitoxoside has a short half-life, indicating it might be unsuitable for clinical use, but the bisdigitoxoside could have therapeutic advantages (Graves et al., 1984).
In vitro studies on rat liver microsomes showed that the glucuronidation of digitoxigenin monodigitoxoside was significantly higher compared to digoxigenin monodigitoxoside, suggesting a role in digitalis toxicity protection (Castle, 1980).
The purification of digitoxigenin-monodigitoxoside UDP-glucuronosyltransferase from rat liver microsomes highlighted its specificity for the glucuronidation of digitoxigenin-monodigitoxoside, distinct from other compounds (von Meyerinck et al., 1985).
The substrate specificity of the digitoxigenin monodigitoxoside conjugating UDP-glucuronyltransferase in rat liver was investigated, confirming its specific conjugation activity (Schmoldt & Promies, 1982).
Synthesis and Chemical Applications
- A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin was developed, demonstrating a novel route for the preparation of these compounds (Zhou & O'Doherty, 2006).
Cardiac Applications
- The cardioactivity of digitoxin metabolites, including the bis- and monodigitoxoside of digitoxigenin, was studied, indicating their significant inotropic effect in isolated atria (Mann & Peters, 1971).
Cancer Research
- Digitoxigenin monodigitoxoside demonstrated anti-proliferative, anti-migratory, and anti-invasive effects in human lung cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Schneider et al., 2016).
Pharmacokinetics
- A study on the bioavailability of the bis- and monodigitoxosides of digitoxigenin in humans showed significant differences in metabolism and systemic circulation entry between the two compounds (Fenster et al., 2004).
Propriétés
Numéro CAS |
18404-43-8 |
|---|---|
Nom du produit |
Digitoxigenin monodigitoxoside |
Formule moléculaire |
C₂₉H₄₄O₇ |
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O7/c1-16-26(32)23(30)14-25(35-16)36-19-6-9-27(2)18(13-19)4-5-22-21(27)7-10-28(3)20(8-11-29(22,28)33)17-12-24(31)34-15-17/h12,16,18-23,25-26,30,32-33H,4-11,13-15H2,1-3H3/t16-,18-,19+,20-,21+,22-,23+,25+,26-,27+,28-,29+/m1/s1 |
Clé InChI |
NQOMDNMTNVQXRR-WQLPVBBFSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |
melting_point |
190-192°C |
Autres numéros CAS |
57361-72-5 |
Description physique |
Solid |
Synonymes |
3β-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide; Evatromonoside; (3β,5β)-3-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide; 2,6-Dideoxy-β-D-ribo-hexopyranoside-digitoxigenin-3; 2,6-Dideoxy-β-D-ri |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








